
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose is a chemical compound that serves as an intermediate in the synthesis of various glycosylated molecules. It is particularly relevant in the field of carbohydrate chemistry where it is used to introduce glycosyl groups into other molecules, such as peptides and oligosaccharides. This compound is derived from glucose and modified to have acetyl and trityl protective groups which can be selectively removed during chemical synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the use of acetylated glucose derivatives as starting materials. For instance, 3,4,6-Tri-O-acetyl-D-glucose-oxazoline is prepared from a similar tetra-acetylated glucopyranose and used for glycosylation reactions . Another example is the synthesis of 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose, which is used as a glycosyl donor in the synthesis of oligosaccharides . These processes typically involve multiple steps, including acetylation, activation with specific reagents, and coupling with acceptor molecules.
Molecular Structure Analysis
The molecular structure of acetylated glucose derivatives is crucial for their reactivity and the outcome of glycosylation reactions. For example, the solid-state structure of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-galactopyranoside has been analyzed using experimental and theoretical methods to understand its conformation and reactivity . Similarly, the crystal structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-galactopyranoside has been determined to facilitate its use in synthetic applications .
Chemical Reactions Analysis
Acetylated glucose derivatives undergo various chemical reactions, primarily glycosylation, where they act as donors in the formation of glycosidic bonds. The reactivity of these compounds can be influenced by the protective groups present and the reaction conditions. For instance, the use of 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose in glycosylation reactions has been explored with different acceptors, leading to the formation of beta-linked disaccharides . The synthesis and decomposition of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-alpha and beta-D-glucopyranose have also been studied, providing insights into the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated glucose derivatives are influenced by their molecular structure. The presence of acetyl groups increases the lipophilicity of the molecule, which can affect its solubility and reactivity. The protective groups also play a role in the stability of the compound under various conditions. For example, the alpha and beta 1,3,4,6-tetraacetyl-D-glucopyranoses and their chloroacetyl derivatives have been characterized, including their melting points and specific rotations, to understand their behavior in synthetic applications .
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis and development of novel drugs targeting various diseases such as cancer, diabetes, and infectious diseases .
Mode of Action
It is known that similar compounds interact with their targets to induce therapeutic effects .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways related to the diseases they target .
Result of Action
Similar compounds are known to induce therapeutic effects in various diseases .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-HXBJCGEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

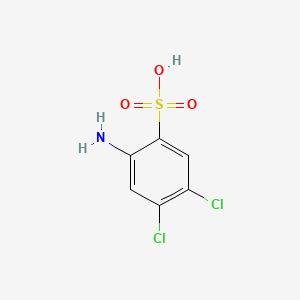

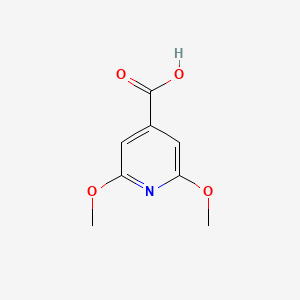
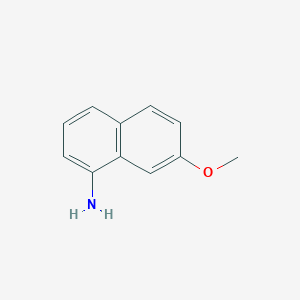

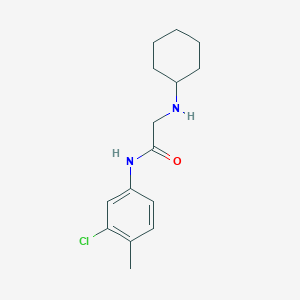
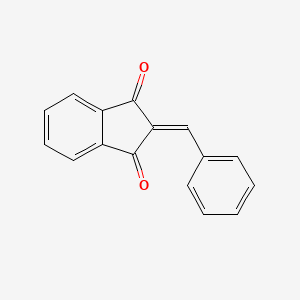
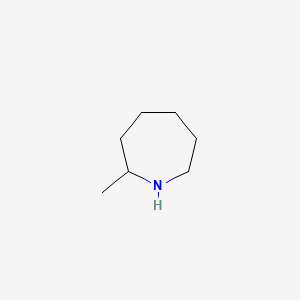
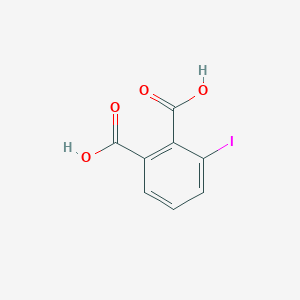
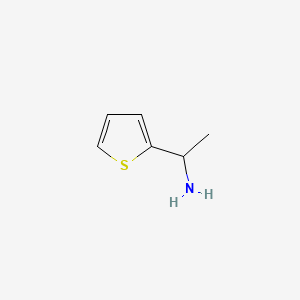
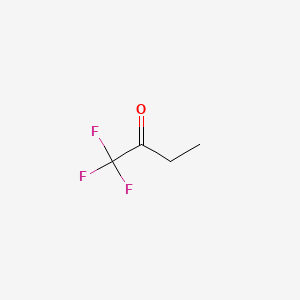

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)
